Product packaging for Dihydroraloxifene(Cat. No.:)

Dihydroraloxifene

Cat. No.: B1255553
M. Wt: 475.6 g/mol
InChI Key: IKZMTNSYXDOFJH-IXCJQBJRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Dihydroraloxifene, also referred to as trans -2,3-dihydroraloxifene, is a reduced analog of the selective estrogen receptor modulator (SERM) Raloxifene . Its synthesis from 2-(dimethylamino)-6-methoxy-benzothiophene has been described in scientific literature, establishing its configuration and confirming its biological activity . In vitro evaluations have characterized this compound as a potent SERM, demonstrating significant activity in estrogen binding assays and MCF-7 cell proliferation studies . As a SERM, its research value lies in its tissue-selective mechanism of action. This class of compounds acts as mixed agonist-antagonists of the estrogen receptor (ER), mediating estrogenic effects in some tissues (such as bone) while acting as anti-estrogens in others (such as breast and uterine tissue) . This makes it a compound of interest for investigating pathways related to postmenopausal osteoporosis and hormone-responsive cancers, following the research trajectory of its parent compound . This compound is intended for research applications only and is strictly not for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H29NO4S B1255553 Dihydroraloxifene

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C28H29NO4S

Molecular Weight

475.6 g/mol

IUPAC Name

[(2S,3R)-6-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzothiophen-3-yl]-[4-(2-piperidin-1-ylethoxy)phenyl]methanone

InChI

InChI=1S/C28H29NO4S/c30-21-8-4-20(5-9-21)28-26(24-13-10-22(31)18-25(24)34-28)27(32)19-6-11-23(12-7-19)33-17-16-29-14-2-1-3-15-29/h4-13,18,26,28,30-31H,1-3,14-17H2/t26-,28-/m1/s1

InChI Key

IKZMTNSYXDOFJH-IXCJQBJRSA-N

Isomeric SMILES

C1CCN(CC1)CCOC2=CC=C(C=C2)C(=O)[C@@H]3[C@H](SC4=C3C=CC(=C4)O)C5=CC=C(C=C5)O

Canonical SMILES

C1CCN(CC1)CCOC2=CC=C(C=C2)C(=O)C3C(SC4=C3C=CC(=C4)O)C5=CC=C(C=C5)O

Synonyms

2,3-dihydroraloxifene
dihydroraloxifene
trans-dihydroraloxifene

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of Dihydroraloxifene

Established Synthetic Pathways to Dihydroraloxifene

The synthesis of this compound typically involves a multi-step approach, proceeding through a series of reactions to construct the desired molecular architecture. researchgate.netnih.gov

Key Reaction Steps (e.g., derivatization, Grignard addition, deprotection)

Key transformations in the synthesis of this compound include derivatization, Grignard addition, and deprotection steps. researchgate.netnih.gov Derivatization involves modifying functional groups to facilitate subsequent reactions or introduce desired properties. Grignard reagents, organomagnesium compounds, are widely used in organic synthesis for forming new carbon-carbon bonds through nucleophilic addition to carbonyl compounds, such as aldehydes, ketones, and esters, typically yielding alcohols. bethunecollege.ac.inlibretexts.orgtestbook.comgeeksforgeeks.org Deprotection is the removal of protecting groups that were temporarily installed to block reactive functional groups during synthesis. acs.org

Stereochemical Control in this compound Synthesis (e.g., trans 2,3-stereochemistry)

Controlling the stereochemistry is crucial in the synthesis of this compound, particularly establishing the relative trans 2,3-stereochemistry. researchgate.netnih.gov This specific stereochemical outcome is definitively established at an intermediate ester stage in some synthetic routes, which is then carried forward to the final product through subsequent derivatization, Grignard addition, and deprotection steps. researchgate.netnih.gov The trans-2,3-dihydroraloxifene isomer is the focus of reported synthesis and biological evaluation. researchgate.netnih.govnih.govcapes.gov.brepa.govidrblab.net

Advanced Synthetic Techniques for Analogues and Related Scaffolds

Advanced synthetic techniques, including asymmetric hydrogenation and organometallic approaches, are employed in the construction of benzothiophene (B83047) scaffolds and related analogues.

Asymmetric Hydrogenation in Benzothiophene Scaffold Synthesis

Asymmetric hydrogenation is a powerful method for introducing chirality into molecules by selectively adding hydrogen to a prochiral substrate in the presence of a chiral catalyst. wikipedia.org While the asymmetric hydrogenation of sulfur-containing heterocycles like thiophenes and benzothiophenes can be challenging due to potential catalyst deactivation, efficient and highly asymmetric methods using ruthenium-N-heterocyclic carbene (NHC) catalysts have been developed for substituted benzothiophenes. capes.gov.brthieme-connect.comacs.org These methods can provide chiral 2,3-dihydrobenzothiophenes with high yields and excellent enantioselectivities. thieme-connect.comacs.orgrsc.org

Organometallic Approaches in Benzothiophenyl Scaffold Construction

Organometallic chemistry plays a significant role in the synthesis of benzothiophene derivatives and related scaffolds. Transition metal-catalyzed reactions are widely explored for the synthesis of benzothiophene-based molecules. researchgate.net Organometallic compounds, where a carbon-metal bond is present, are valuable reagents in organic synthesis for forming new carbon-carbon bonds. bethunecollege.ac.inlibretexts.org Specific organometallic approaches, such as the combination of cobalt-catalyzed migratory arylzincation and copper-mediated/catalyzed chalcogenative cyclization, allow for the construction of diversely functionalized benzothiophenes. nih.gov Furthermore, organometallic benzo[b]thiophene derivatives, such as those incorporating ferrocene (B1249389) moieties, have been synthesized with potential biological properties. acs.org Intramolecular thiopalladation reactions have also been utilized in the synthesis of benzothiophene-based palladacycles. acs.org

Nucleophilic Aromatic Substitution Strategies

Nucleophilic aromatic substitution (SNAr) has been employed as a strategy in the synthesis of raloxifene (B1678788) derivatives, which is relevant to this compound analogues given their structural similarity. An approach described in the literature involves the nucleophilic aromatic substitution of a fluoride (B91410) leaving group on a 3-aroyl-2-arylbenzothiophene core. This reaction can be carried out using various oxygen-, sulfur-, or nitrogen-based nucleophiles. For instance, oxygen and sulfur nucleophiles have been deprotonated using sodium hydride (NaH) to facilitate the reaction, while potassium fluoride on aluminum oxide (KF/Al₂O₃) has been utilized with nitrogen-based nucleophiles. nih.gov Mild and high-yielding methods for the nucleophilic aromatic substitution of 2-dialkylamino-1-ethoxides and related nucleophiles on 3-aroyl-2-arylbenzothiophene nuclei have also been presented in the context of raloxifene synthesis. epa.gov

Design and Synthesis of Constrained Analogues

The design and synthesis of constrained raloxifene analogues have been pursued to investigate the impact of conformational restrictions on biological activity. Approaches to synthesize such analogues have utilized complementary strategies, including Friedel-Crafts and directed remote metalation (DreM) cyclization reactions. These cyclization methods, sometimes combined with techniques like Suzuki-Miyaura cross-coupling, allow for the construction of novel heterocyclic ring systems that impose conformational constraints on the molecule. The utilization of benzylidene-thiolactone rearrangement has also been implemented in the synthesis of constrained benzothiophene structures.

Structural Modifications and Derivatization Strategies

Structural modifications of the this compound scaffold, particularly in the ethoxypiperidine region and the piperidine (B6355638) side chain, as well as the introduction of fluorine atoms and radiolabels, represent key derivatization strategies.

Carbon and Heteroatom Replacement in the Ethoxypiperidine Region

Modifications to the ethoxypiperidine region of raloxifene and its analogues have involved the replacement of the oxygen atom with carbon, sulfur, or nitrogen linkages. nih.gov Novel methodologies have been developed for the preparation of these thia- and aza-substituted compounds. nih.gov Such replacements alter the electronic and steric properties of this part of the molecule, which can influence interactions with the estrogen receptor.

Modifications of the Piperidin Side Chain

The piperidine side chain of raloxifene is considered essential for its biological activity. nih.gov Studies have shown that modifications to this moiety can significantly impact the compound's effects. For example, minor structural substitutions of the piperidine ring with an alkylated piperazine (B1678402) ring have been observed to dramatically abolish the dose-dependent effects of raloxifene. nih.gov Replacing the nitrogen atom in the piperidine ring with a carbon atom has been shown to result in a complete loss of antagonist effects or a change in activity profile. The basic nitrogen atom of the piperidine ring plays a crucial role in the interaction with amino acid residues, such as Asp-351, within the estrogen receptor alpha (ERα) ligand-binding domain through hydrogen bonding, which is important for the antagonist activity.

Introduction of Fluorine Atoms in Analogues

The introduction of fluorine atoms into organic molecules is a common strategy in medicinal chemistry to modulate properties such as lipophilicity, metabolic stability, and binding affinity. While specific examples of fluorinated this compound analogues are not extensively detailed in the provided results, methods for the fluorination of related benzothiophene derivatives have been explored. These methods include regioselective synthesis of fluorinated benzothiophene frameworks and the synthesis of difluoroalkylated benzothiophene derivatives. Electrophilic fluorination, utilizing reagents like Selectfluor and N-fluorobenzenesulfonimide (NFSI), is a known method for introducing fluorine atoms into organic molecules. Nucleophilic aromatic substitution with fluoride can also be employed for the synthesis of fluorinated aromatic compounds, particularly those with activating groups. The incorporation of fluorine into benzothiophene derivatives has been mentioned in the context of estrogen receptor inhibitors.

Molecular Mechanisms of Action and Receptor Interactions of Dihydroraloxifene

Estrogen Receptor (ER) Binding Affinity and Selectivity

Estrogen receptors, members of the nuclear receptor superfamily, function as ligand-activated transcription factors. nih.govidrblab.netthermofisher.com Upon binding to a ligand, ERs undergo conformational changes, dimerize, and interact with specific DNA sequences known as estrogen response elements (EREs) or tether to other transcription factors to modulate gene expression. frontiersin.orgidrblab.netthermofisher.combmbreports.org The differential expression of ERα and ERβ in various tissues contributes significantly to the tissue-selective actions of SERMs like raloxifene (B1678788) and its derivatives. nih.govwikipedia.orgnih.gov

Dihydroraloxifene has been shown to exhibit comparable estrogen receptor binding affinity to its parent compound, raloxifene. bioworld.com Raloxifene itself binds to both ERα and ERβ. nih.govnih.gov The binding affinity of a ligand to its receptor is a crucial determinant of its potency and can be quantitatively assessed through metrics such as the dissociation constant (Kd) and the half-maximal inhibitory concentration (IC50). promegaconnections.com

Binding to Estrogen Receptor Alpha (ERα)

ERα is one of the primary targets for estrogen and SERMs. wikipedia.orgmdpi.com Ligand binding to the ligand-binding domain (LBD) of ERα induces conformational changes, particularly in helix 12 (H12), which is critical for recruiting coactivator proteins and mediating transcriptional activity. frontiersin.orgbmbreports.orgmdpi.comnih.gov Antagonists typically induce a conformation where H12 is repositioned, blocking the coactivator binding site. frontiersin.orgmdpi.com While specific data for this compound's quantitative binding to ERα (like Kd or IC50 values) were not explicitly found in the provided snippets, its comparable affinity to raloxifene suggests it interacts with ERα. Raloxifene is known to bind to ERα and influence its interaction with DNA, suggesting a ligand-dependent dimerization. nih.gov

Binding to Estrogen Receptor Beta (ERβ)

ERβ is the other major subtype of estrogen receptor, and it often exhibits different tissue distribution and functional roles compared to ERα. wikipedia.orgnih.gov Many phytoestrogens and some synthetic ligands show preferential binding to ERβ. wikipedia.orgnih.gov Raloxifene is known to bind to ERβ, and studies have investigated its effects on ERβ-mediated transactivation. nih.govnih.gov While direct quantitative binding data for this compound to ERβ were not found, its structural similarity to raloxifene implies it would also interact with this receptor subtype. The influence of ligands on ERβ binding to DNA has been shown to be lower compared to ERα in some contexts. nih.gov

Quantitative Assessment of Receptor Affinity (e.g., Kd, IC50)

Quantitative measures like Kd and IC50 are used to describe the strength of the interaction between a ligand and its receptor. promegaconnections.com Kd represents the dissociation constant, indicating the concentration at which half of the binding sites are occupied; a lower Kd signifies higher binding affinity. promegaconnections.com IC50 is the half-maximal inhibitory concentration, representing the concentration of a compound required to inhibit a biological process or binding by 50%. promegaconnections.comncifcrf.gov While IC50 values are dependent on experimental conditions, Kd is an intrinsic measure of binding affinity. promegaconnections.comncifcrf.govnih.gov Although specific Kd or IC50 values for this compound binding to ERα or ERβ were not detailed in the provided information, the statement that it exhibits comparable binding affinity to raloxifene suggests that quantitative data exist. bioworld.com For context, raloxifene has been reported to display binding affinity similar to that of estradiol (B170435) in competitive binding assays. drugbank.com

Ligand-Receptor Complex Formation and Conformational Dynamics

The binding of a ligand to the ER LBD is a dynamic process that leads to specific conformational changes in the receptor structure. frontiersin.orgthermofisher.combmbreports.orgnih.gov These conformational changes are crucial for determining the functional outcome of ligand binding, such as the recruitment of coactivators or corepressors and the subsequent modulation of gene transcription. nih.govfrontiersin.org

Ligand Binding Domain (LBD) Interactions

The LBD of estrogen receptors is a highly conserved region responsible for binding steroid hormones and synthetic ligands. mdpi.comfrontiersin.orgebi.ac.uk It consists of 12 alpha helices (H1-H12) that form a binding pocket. mdpi.comresearchgate.net Ligand binding within this pocket induces structural rearrangements, particularly affecting the position of H12. frontiersin.orgbmbreports.orgmdpi.comnih.gov The specific interactions between the ligand and residues within the LBD determine the induced conformation. nih.govresearchgate.net For example, the bulky side chain of raloxifene has been shown to protrude from the binding cavity in ERβ, preventing the optimal alignment of H12. nih.gov While detailed interactions of this compound within the ER LBD were not described, its structural relationship to raloxifene suggests similar interaction patterns that would influence the conformation of the LBD.

Conformational Energy Relationships with ERα Binding

The conformational dynamics of the ERα LBD upon ligand binding have been extensively studied using techniques like molecular dynamics simulations. mdpi.comnih.govbiorxiv.org These studies reveal that different ligands induce distinct conformational ensembles in ERα. mdpi.combiorxiv.org Agonists typically stabilize an "active" conformation where H12 is positioned to create a functional coactivator binding site (AF-2). frontiersin.orgmdpi.comnih.gov Antagonists, on the other hand, can stabilize "inactive" conformations where H12 blocks the AF-2 site or induces increased structural fluctuations. frontiersin.orgmdpi.combiorxiv.org The stable position of H12 in antagonist-bound ERα suggests the stabilization of a defined antagonistic conformational ensemble. biorxiv.org The conformational energy landscape of the ER-ligand complex dictates the stability and dynamics of these different states, influencing the receptor's ability to interact with coregulatory proteins and modulate transcription. While specific data on the conformational energy relationships of this compound with ERα binding were not provided, the understanding of SERM interactions with ERα suggests that this compound would induce specific conformational changes influencing its functional profile.

Here is a conceptual table illustrating how quantitative binding data might be presented, based on the types of data mentioned (Kd, IC50) and the known interactions of related compounds like raloxifene. Specific values for this compound are not available in the provided text and thus this table is illustrative.

CompoundTarget ReceptorAssay TypeMetricValueNotes
This compoundERα(e.g., Binding Assay)(e.g., Kd or IC50)(Data not available)Comparable affinity to Raloxifene bioworld.com
This compoundERβ(e.g., Binding Assay)(e.g., Kd or IC50)(Data not available)Likely interacts based on structure
RaloxifeneERCompetitive BindingAffinitySimilar to Estradiol drugbank.comBinds both ERα and ERβ nih.govnih.gov

Downstream Cellular Signaling Pathways Modulation

The binding of ligands, including SERMs like this compound, to ERs can induce conformational changes in the receptor that influence its interaction with coactivator and corepressor proteins. This, in turn, modulates the transcription of target genes and affects various downstream cellular signaling pathways. idrblab.net

Estrogen receptors are nuclear hormone receptors that function as ligand-activated transcription factors. nih.gov Upon ligand binding, ERs can mediate "classical" genomic activities by binding to estrogen response elements (EREs) in target genes, thereby activating or repressing gene expression. nih.gov Additionally, ERs can engage in "non-classical" signaling mechanisms, including ligand-independent signaling triggered by downstream molecules of growth factor pathways and ERE-independent signaling through protein-protein interactions with other transcription factors like AP-1, Sp1, and NF-κB. idrblab.netnih.gov The interaction of ERs with coactivator complexes through LXXLL motifs is crucial for ligand-dependent nuclear transactivation. idrblab.net

Growth factor signaling pathways can lead to phosphorylation of ERs, affecting their activity independently of estrogen binding. nih.gov Phosphorylation events, particularly within the activation function (AF-1), DNA binding domain (DBD), and hinge domains of ERα, can influence its signaling through "non-classical" pathways. nih.gov For instance, phosphorylation of specific serine residues on ERα by kinases such as Akt and ERK1/2 can impact tamoxifen (B1202) resistance and ligand-independent activation of ERα. nih.gov While specific data on the phosphorylation effects mediated by this compound is limited in the provided context, SERMs generally influence these phosphorylation events, thereby modulating downstream signaling cascades.

Estrogen receptors can also mediate rapid, "non-genomic" effects through membrane-associated receptors, influencing intracellular signaling pathways. nih.gov These pathways can include the activation of kinases such as Src, ERK, and Akt. nih.govidrblab.net For example, the ERK pathway is central to regulating mammalian cell growth and is activated by a cascade of phosphorylation events involving Ras, Raf, MEK, and ultimately ERK1/2. google.comgoogle.com Akt is another important signaling molecule that can phosphorylate ERα and influence its activity. nih.gov While the direct activation of Src, ERK, and Akt by this compound is not explicitly detailed in the search results, its interaction with ERs, which are known to cross-talk with these pathways, suggests a potential for modulation. Some studies on related compounds or general ER mechanisms highlight the involvement of SRC (Steroid Receptor Coactivator) in coactivator recruitment. nih.gov

Signal Transduction Cascade Regulation by Phosphorylation

Agonistic and Antagonistic Modulatory Activities

Like other SERMs, this compound exhibits both agonistic and antagonistic activities depending on the target tissue and the specific estrogen receptor subtype (ERα or ERβ). researchgate.net

The differential effects of SERMs are a hallmark of their activity. Raloxifene, the parent compound of this compound, acts as an estrogen agonist in bone tissue, decreasing bone resorption and increasing bone mineral density. mims.com Conversely, it exhibits antagonistic activity in breast and uterine tissues, inhibiting some estrogenic effects. mims.com this compound has been evaluated for its agonistic and antagonistic activity, and studies suggest it functions as a potent selective estrogen receptor modulator. researchgate.net Research on related compounds has also explored differential agonistic and antagonistic activity profiles for ERα and ERβ. idrblab.netmdpi.com

This compound is classified as a selective estrogen receptor modulator (SERM). researchgate.net The concept of Selective Estrogen Receptor Subtype Modulators (SERSMs) has emerged, highlighting compounds with distinct activity profiles for ERα and ERβ. researchgate.net While the term SERSM is sometimes used more broadly, it can refer to ligands that show selectivity towards one ER subtype over the other or exhibit different functional activity (agonist vs. antagonist) depending on the specific ER isoform. Given its relationship to raloxifene and reported selective modulatory activity, this compound fits within the broader category of SERMs and could potentially be further characterized based on its specific ERα and ERβ interactions.

Differential Agonism/Antagonism Across ER Isoforms and Tissues

Comparative Analysis of Receptor Binding and Activation with Raloxifene and other SERMs

This compound is recognized as a selective estrogen receptor modulator (SERM) capes.gov.br. SERMs represent a class of compounds that interact with estrogen receptors (ERs), specifically estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), exhibiting tissue-specific agonist or antagonist activity wikipedia.orgresearchgate.netwashington.edu. This differential activity is crucial for their therapeutic applications, allowing for desirable estrogenic effects in certain tissues (e.g., bone) while blocking estrogen action in others (e.g., breast and uterine tissue) wikipedia.orgresearchgate.netwikipedia.orgmims.com. The tissue-specific effects of SERMs are mediated through complex interactions with ERs, involving differential binding affinities, conformational changes induced upon ligand binding, and interactions with coactivator and corepressor proteins washington.edu.

Comparative analysis of SERMs typically involves evaluating their binding affinity to ERα and ERβ and assessing their functional activity (agonist or antagonist) in various cell-based or in vivo models relevant to estrogen target tissues. Raloxifene, a well-characterized benzothiophene (B83047) SERM, binds with high affinity to both ERα and ERβ nih.govnih.govtocris.com. Its affinity for ERα is reported to be approximately 50 pM, comparable to that of estradiol wikipedia.org. Relative binding affinity studies comparing raloxifene to estradiol have indicated varying affinities for ERα (8-34%) and ERβ (0.5-76%) depending on the study wikipedia.org. Functionally, raloxifene acts as a partial agonist of ERα and a pure antagonist of ERβ wikipedia.org. It demonstrates estrogenic effects in tissues such as bone and liver, while exerting antiestrogenic effects in breast and uterine tissues wikipedia.orgresearchgate.netwikipedia.orgmims.com.

Other notable SERMs exhibit distinct receptor interaction profiles and tissue selectivities. Tamoxifen, a triphenylethylene (B188826) SERM, is generally considered a mixed agonist/antagonist for both ERα and ERβ, with its activity being tissue-dependent guidetopharmacology.org. Tamoxifen undergoes metabolism to active metabolites like 4-hydroxytamoxifen (B85900) and endoxifen, which possess higher affinity for ERs than the parent compound guidetopharmacology.orgwikipedia.org. Unlike raloxifene, tamoxifen has been associated with estrogenic effects on the endometrium wikipedia.orgwashington.edudovepress.com. Lasofoxifene, a naphthalene (B1677914) derivative SERM, binds to both ERα and ERβ with high affinity wikipedia.org. Studies have shown its IC50 for ERα (1.5 nM) to be similar to estradiol but significantly higher than that of tamoxifen and raloxifene wikipedia.org. Bazedoxifene, a third-generation SERM, also interacts with estrogen receptors to exert estrogen-like effects on bone researchgate.netwikipedia.orgwikipedia.org.

Based on the available information for comparative SERMs, a summary of their general receptor interaction profiles is presented below:

SERMERα Binding AffinityERβ Binding AffinityERα Functional Activity (General)ERβ Functional Activity (General)Key Tissue Effects (Agonist/Antagonist)
RaloxifeneHighHighPartial AgonistPure AntagonistBone/Liver (Agonist), Breast/Uterus (Antagonist) wikipedia.orgresearchgate.netwikipedia.orgmims.com
TamoxifenHighHighMixed Agonist/AntagonistMixed Agonist/AntagonistBone/Liver (Agonist), Breast (Antagonist), Uterus (Agonist) wikipedia.orgwashington.eduguidetopharmacology.orgdovepress.comresearchgate.net
BazedoxifeneNot specifiedNot specifiedNot specifiedNot specifiedBone (Agonist) researchgate.net
LasofoxifeneHigh (IC50 ~1.5 nM)HighNot specifiedNot specifiedBone (Agonist) wikipedia.org

Note: Specific quantitative binding affinity (e.g., Ki, IC50) and functional activity data can vary depending on the assay system and experimental conditions used.

Further research specifically comparing this compound head-to-head with raloxifene and other SERMs in standardized in vitro and in vivo models would be necessary to fully elucidate its distinct receptor binding and activation profile and how it compares to established SERMs.

Structure Activity Relationship Sar Studies of Dihydroraloxifene Analogues

Identification of Key Pharmacophoric Elements

A pharmacophore represents the essential steric and electronic features required for a molecule to interact with a specific biological target. mdpi.comnih.gov For dihydroraloxifene and its analogues, the pharmacophore consists of three principal components: the benzothiophene (B83047) core, a basic side chain, and two phenolic hydroxyl groups.

The benzothiophene scaffold is considered a "privileged structure" in medicinal chemistry, forming the backbone of numerous biologically active compounds, including raloxifene (B1678788) and by extension, this compound. oncodesign-services.compnas.org This rigid, planar heterocyclic system is analogous to the A and B rings of 17β-estradiol and is crucial for high-affinity binding to the estrogen receptor. capes.gov.brmdpi.com Its primary role is to correctly orient the other key pharmacophoric elements—the phenolic hydroxyls and the basic side chain—within the ligand-binding pocket of the ER. capes.gov.br The benzothiophene core itself contributes to binding through hydrophobic interactions with the receptor. capes.gov.br Modifications to this core, such as adding substituents at the 4-, 5-, or 7-positions, have been shown to reduce biological activity, underscoring the importance of its specific structure. mdpi.com

The basic side chain, typically a [4-(2-piperidinoethoxy)phenyl] moiety, is a defining feature of the raloxifene class of SERMs and is essential for their antagonist activity in tissues like the breast and uterus. oncodesign-services.comcapes.gov.br This side chain protrudes from the ligand-binding pocket and interacts with specific amino acid residues, most notably Aspartate-351 (Asp-351) in ERα. researchgate.netresearchgate.net This interaction is critical; it shields the acidic residue and induces a conformational change in the receptor, particularly in helix 12, which prevents the binding of co-activator proteins required for transcription, leading to an antagonist effect. researchgate.neteuropa.eu

The necessity of the nitrogen atom in the piperidine (B6355638) ring is demonstrated by studies where it was replaced with a carbon atom to form a cyclohexane (B81311) ring. europa.eu This single change converted the antagonist into a potent agonist, highlighting the critical role of the nitrogen in neutralizing Asp-351. europa.eu Furthermore, replacing the piperidine ring with other basic groups, such as an alkylated piperazine (B1678402), can dramatically abolish the compound's activity, indicating a high degree of specificity for the piperidine structure. oncodesign-services.com

The two phenolic hydroxyl (-OH) groups on the this compound structure are critical for anchoring the ligand within the ER's binding pocket. mdpi.com These groups mimic the phenolic A-ring and D-ring hydroxyls of the natural hormone, 17β-estradiol. Current time information in Bangalore, IN.

The 6-hydroxy group on the benzothiophene core and the 4'-hydroxy group on the 2-phenyl substituent form crucial hydrogen bonds with specific amino acid residues in the ER ligand-binding domain, such as Glutamate-353 (Glu-353) and Arginine-394 (Arg-394). Current time information in Bangalore, IN.wikipedia.org The removal or methylation of the 4'-hydroxyl group significantly reduces binding affinity. capes.gov.br Similarly, the 6-hydroxy group is considered vital for high-affinity binding and in vitro activity. mdpi.comwikipedia.org The precise positioning and hydrogen-bonding capability of these phenolic groups are paramount for molecular recognition and potent biological activity. Current time information in Bangalore, IN.rjeid.com

Analogue ModificationEffect on ER Binding AffinityReference
Removal of 4'-OH group100-fold decrease capes.gov.br
Methylation of 4'-OH group (4'-OCH3)30-fold decrease capes.gov.br
Removal of 6-OH groupSignificant reduction in binding and in vitro activity mdpi.com

Role of the Basic Side Chain (e.g., piperidin, aminoethoxy phenyl)

Impact of Substituent Modifications on Activity

ERα and ERβ are the primary mediators of estrogenic signaling, and they exhibit different tissue distributions and can have opposing effects on cell proliferation. eie.gr ERα is generally considered to have a proliferative role, whereas ERβ is often anti-proliferative. eie.gr The ability of a SERM to preferentially bind to or activate one subtype over the other is key to its tissue-selective effects. mdpi.com

Raloxifene itself shows a modest binding preference for ERα over ERβ. researchgate.net Modifications to its structure can alter this selectivity. For example, introducing a polar group on the basic side chain's aromatic ring or changing the bulkiness of the amino group can shift the binding preference and functional activity. nih.gov Studies on raloxifene analogues show that even subtle changes can influence subtype selectivity. For instance, the analogue Y134, which features a piperazine side chain, retains a significant preference for ERα over ERβ. oncodesign-services.com

Table 2: Binding Affinities and Antagonist Activities of Raloxifene Analogues for ERα and ERβ

CompoundModificationERα Binding (Ki, nM)ERβ Binding (Ki, nM)ERα/ERβ Selectivity RatioERα Antagonist (IC50, nM)ERβ Antagonist (IC50, nM)
RaloxifeneStandard Piperidine Ring0.140.664.70.451.51
Y134Piperazine Side Chain0.2327.85121.10.522.94
Data adapted from a study on raloxifene analogues. oncodesign-services.com

There is a direct correlation between specific structural modifications of the this compound scaffold and the resulting biological activity. pnas.orgnih.gov These relationships are crucial for designing new analogues with improved therapeutic profiles.

Substituents on the 2-Aryl Group: Small, electronegative substituents (e.g., -F, -Cl) at the 4'-position of the phenyl ring are preferred for maintaining potent in vitro and in vivo activity. mdpi.com Increasing the steric bulk at this position can lead to an undesirable increase in uterine stimulation. mdpi.com

Substituents on the Benzothiophene Core: Additional substitution at the 4-, 5-, or 7-positions of the benzothiophene ring generally results in reduced biological activity, indicating that this part of the molecule is sterically constrained within the receptor. mdpi.com

Modifications of the Basic Side Chain: As discussed, this chain is a major determinant of the antagonist/agonist profile. Increasing the bulkiness of the amino group, for instance by replacing piperidine with a cyclohexylamino or adamantylamino group, can result in higher antagonist activity and potentially improved endometrial safety. nih.gov Conversely, removing the basic nitrogen, as in the R1h analogue, eliminates the crucial interaction with Asp-351 and converts the molecule into an ERα agonist. europa.eu

Table 3: Correlation of Structural Modification with Biological Activity in Raloxifene Analogues

Structural ModificationKey AnalogueObserved Biological EffectReference
Increased steric bulk at 4'-position4'-t-Butyl analogueIncreased uterine stimulation (agonist effect) mdpi.com
Replacement of piperidine N with CR1h (Cyclohexane analogue)Converted from antagonist to potent agonist at ERα europa.eu
Increased bulk of side chain amineAdamantylaminoethoxy analogueHigher ER antagonism than raloxifene nih.gov
Addition of substituent at position 77-Methyl analogueReduced ER binding affinity and in vitro potency mdpi.com

Substituent Effects on ERα and ERβ Selectivity

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. scienceforecastoa.commdpi.com For this compound analogues, QSAR studies are instrumental in identifying the specific physicochemical properties and structural features that influence their interaction with estrogen receptors (ERs). nih.gov These models serve as predictive tools to forecast the activity of newly designed compounds, thereby streamlining the drug discovery process. ijpsr.com

While direct QSAR studies on this compound analogues are not extensively documented in publicly available literature, valuable insights can be drawn from studies on the closely related parent compound, raloxifene, and its derivatives. researchgate.netmdpi.com These studies provide a framework for understanding the potential structural requirements for the activity of this compound analogues.

The biological activity of this compound analogues is governed by a combination of physicochemical parameters that influence their absorption, distribution, metabolism, excretion, and interaction with the target receptor. sips.org.in Key parameters explored in QSAR studies of SERMs include:

Lipophilicity: Often expressed as LogP or LogD, this parameter is critical for membrane permeability and hydrophobic interactions within the ER binding pocket. sips.org.in

Electronic Properties: Parameters such as the Hammett constant (σ) quantify the electron-donating or withdrawing nature of substituents, which can influence hydrogen bonding and other electronic interactions with the receptor. slideshare.net

Steric Factors: Descriptors like molar refractivity (MR) and Taft's steric parameter (Es) account for the size and shape of substituents, which must be complementary to the topology of the receptor's binding site. sips.org.inslideshare.net

A hypothetical QSAR study on a series of this compound analogues might explore how variations in these parameters affect ERα binding affinity. The following table illustrates the types of data that would be collected and analyzed.

AnalogueSubstituent (R)LogPMolar Refractivity (MR)Electronic Parameter (σ)ERα Binding Affinity (IC50, nM)
1-H4.51.200.0015.2
2-Cl5.11.700.2310.5
3-CH35.01.65-0.1712.8
4-OH4.21.28-0.378.9
5-NO24.41.850.7825.1

Predictive QSAR models for estrogen receptor modulators like this compound are developed using statistical methods such as multiple linear regression (MLR), partial least squares (PLS), and machine learning algorithms. chemmethod.comresearchgate.net These models can take the form of an equation that quantitatively links the physicochemical descriptors to the biological activity. ijpras.com

For instance, a 4D-QSAR study on raloxifene analogues identified the importance of the three-dimensional conformation of the ligands and their interaction with specific amino acid residues in the ERα binding pocket. mdpi.com Such models generate contour maps that visualize regions where certain properties are favorable or unfavorable for activity.

A predictive QSAR model for this compound analogues would likely be built using a training set of compounds with known activities to establish the relationship, and then validated using an external test set of compounds to assess its predictive power. insilico.eu The statistical quality of the model is typically evaluated by parameters like the correlation coefficient (R²), the cross-validated correlation coefficient (q²), and the predictive R² (pred_R²). rsc.orginsilico.eu

The table below presents a hypothetical validation summary for a QSAR model developed for this compound analogues.

ModelStatistical ParameterValueInterpretation
CoMFA Model 10.92High correlation between predicted and observed activities for the training set.
0.75Good internal predictive ability of the model.
pred_R²0.81Strong predictive power for external compounds.

These predictive models are invaluable for the virtual screening of large chemical libraries and for guiding the synthesis of new analogues with potentially enhanced potency and selectivity. nih.gov

Exploration of Physicochemical Parameters

Structure-Metabolism Relationship (SMR) Considerations

Structure-Metabolism Relationship (SMR) studies are essential in drug design to understand how a molecule's chemical structure influences its metabolic fate. wikipedia.org For this compound analogues, SMR aims to identify structural modifications that can enhance metabolic stability, thereby improving pharmacokinetic properties such as half-life and bioavailability. nih.gov

The metabolism of a drug can be influenced by its susceptibility to various enzymatic reactions, primarily mediated by cytochrome P450 (CYP) enzymes and other enzymes like aldehyde oxidase (AO). chuv.chsrce.hr For instance, raloxifene has been identified as an inhibitor of AO, suggesting that the benzothiophene core and its substituents play a role in this interaction. researchgate.net Therefore, modifications to the this compound structure could alter its metabolic profile.

Key strategies in SMR studies include:

Identifying Metabolic Soft Spots: Pinpointing the sites on the molecule that are most susceptible to metabolic enzymes.

Blocking Metabolism: Introducing chemical groups, such as fluorine atoms, at these soft spots to hinder enzymatic action.

Altering Physicochemical Properties: Modifying properties like lipophilicity can influence how the compound interacts with metabolic enzymes. nih.gov

In vitro assays using liver microsomes or hepatocytes are commonly employed to assess the metabolic stability of new analogues. srce.hrif-pan.krakow.pl The data from these assays, such as intrinsic clearance (CLint) and half-life (t½), provide a quantitative measure of how structural changes affect metabolism.

The following table illustrates hypothetical metabolic stability data for a series of this compound analogues.

AnalogueStructural ModificationHuman Liver Microsomal Stability (t½, min)Primary Metabolite Identified
This compound-45Glucuronide conjugate
Analogue AFluorination of phenyl ring75Glucuronide conjugate
Analogue BReplacement of piperidine ring30N-dealkylation product
Analogue CModification of benzothiophene core55Hydroxylated metabolite

By integrating SMR considerations early in the drug design process, it is possible to develop this compound analogues with an optimized balance of potency, selectivity, and pharmacokinetic properties. nih.gov

Preclinical Pharmacological Investigations of Dihydroraloxifene in Experimental Models

In Vitro Cellular Assays for Biological Activity

The initial stages of characterizing a new chemical entity involve in vitro assays to determine its biological effects at a cellular level. These assays are crucial for establishing a compound's mechanism of action and its potential for further development.

Cell-based assays are a cornerstone of preclinical drug discovery, providing a biological context for screening compound libraries. For agents targeting hormonal pathways, the estrogen receptor (ER)-positive human breast cancer cell line, MCF-7, is a widely utilized and extensively characterized model. These cells are instrumental in studying ER-positive breast cancer because they have retained key characteristics of the mammary epithelium, including sensitivity to estrogen for proliferation.

In the context of dihydroraloxifene, studies have utilized MCF-7 cells to assess its biological activity. Specifically, the synthesis and biological evaluation of trans-2,3-dihydroraloxifene have been described in the literature. An important assay conducted was the inhibition of 17-beta-estradiol mediated MCF-7 cell proliferation, which serves as a direct measure of the compound's anti-estrogenic potential in a relevant cancer cell model.

Following initial screening, the cellular response to a compound is evaluated in more detail. Key parameters include antiproliferative effects and the modulation of cell division, which are hallmarks of potential anticancer agents. The antiproliferative activity of compounds is commonly assessed using assays that measure cell viability or DNA synthesis, such as the MTT assay or BrdU incorporation assays. nih.govbmbreports.orgnih.gov These methods provide quantitative data on how a compound inhibits the growth of cancer cell lines over time. nih.gov

For this compound, its biological activity has been characterized by its ability to inhibit the proliferation of MCF-7 breast cancer cells that is mediated by 17-beta-estradiol. This antiproliferative effect is a critical finding, as uncontrolled cell division is a fundamental characteristic of cancer. hres.ca The inhibition of proliferation suggests that this compound can interfere with the signaling pathways that drive cell cycle progression in ER-positive cancer cells. While specific studies detailing the modulation of cell cycle phases (e.g., G1 arrest) by this compound are not detailed in the available literature, the observed antiproliferative activity strongly implies an interaction with the cell division machinery. hres.ca The ability of a compound to induce cell cycle arrest is a key mechanism for its anticancer effects. nih.gov

High-Throughput Screening (HTS) is a drug discovery process that leverages automation to rapidly test the biological or biochemical activity of a large number of compounds. tsu.edu This technology is a standard in the pharmaceutical industry for identifying "hits" or "leads" from extensive compound libraries that modulate a specific biological target in a desired manner. tsu.edugenome.jp HTS assays are used to screen diverse libraries, including those from combinatorial chemistry, against targets like enzymes or receptors. tsu.edumdpi.com

To understand the molecular mechanism of a compound's action, analysis of its impact on intracellular signaling pathways is essential. For a compound related to a SERM, the primary pathway of interest is the estrogen receptor (ER) signaling pathway. bmbreports.org This pathway is critical in regulating growth, survival, and differentiation in various tissues, and its dysregulation is a key factor in hormone-sensitive cancers. mdpi.comopenaccessjournals.com

ER signaling can be broadly divided into genomic and non-genomic pathways. bmbreports.orggenome.jp

Genomic Pathway: In the classical, nuclear-initiated pathway, estrogen or a SERM binds to ERα or ERβ. genome.jpebi.ac.uk This complex then translocates to the nucleus, binds to Estrogen Response Elements (EREs) on DNA, and recruits co-regulators to modulate the transcription of target genes that control cell proliferation and other functions. mdpi.com

Non-Genomic Pathway: This mechanism is initiated at the cell membrane where a subpopulation of ERs or a G-protein coupled estrogen receptor (GPER) can activate rapid signaling cascades, such as the MAPK and PI3K/AKT pathways. genome.jpmdpi.com These pathways can, in turn, influence gene expression and cellular behavior. mdpi.com

Specific studies detailing the precise effects of this compound on these signaling pathways are not available in the searched literature. However, given its structural relationship to raloxifene (B1678788) and its observed anti-proliferative effects in ER-positive MCF-7 cells, it is highly probable that this compound exerts its activity by modulating the ER signaling pathway. hres.ca Further investigation would be required to determine its specific affinity for ER subtypes and its precise agonist versus antagonist effects on downstream genomic and non-genomic signaling events.

High-Throughput Screening (HTS) Applications

Preclinical Pharmacokinetics (PK) and ADME in Animal Models

Pharmacokinetic (PK) studies, which encompass the processes of absorption, distribution, metabolism, and excretion (ADME), are vital in preclinical development. allucent.comhilarispublisher.com They determine how an organism processes a drug, which is critical for translating preclinical findings to clinical applications. nih.gov These studies are typically conducted in rodent and non-rodent species to understand a compound's behavior in a living system. vimta.comminipigs.dk

Specific pharmacokinetic and absorption data for this compound in any animal species are not available in the reviewed scientific literature. However, as this compound is a metabolite of raloxifene, examining the absorption characteristics of the parent compound in preclinical models provides essential context.

Studies in rats have shown that the parent compound, raloxifene, is rapidly absorbed after oral administration. europa.eu Despite this rapid absorption, its absolute oral bioavailability is very low, reported to be around 2% in humans and varying in rats. nih.govopenaccessjournals.comeuropa.eu This low bioavailability is not due to poor absorption from the gastrointestinal tract but rather to extensive first-pass metabolism, where the drug is heavily metabolized in the intestine and liver before it can reach systemic circulation. openaccessjournals.com The primary metabolic route for raloxifene is glucuronidation, where glucuronide conjugates are formed. tsu.edueuropa.eunih.gov

The absorption of raloxifene is also subject to enterohepatic recycling, a process where the drug and its metabolites are excreted in the bile, reabsorbed in the intestine, and returned to the liver, which can prolong the drug's presence in the body. openaccessjournals.comeuropa.eu While these data pertain to raloxifene, they establish the metabolic and absorptive environment that its metabolite, this compound, would be a part of. Without direct studies, it remains unknown how this compound itself is absorbed or whether it is subject to similar extensive metabolic processes. No specific absorption data for this compound in non-rodent species were found.

Pharmacokinetic Parameters of Raloxifene (Parent Compound) in Rats

Parameter Value Species/Model Source
Oral Bioavailability ~3.5-fold higher at 4-weeks vs. 11-weeks F344 Rats tsu.edu
Oral Bioavailability 2.6 ± 0.4% (with microcrystalline cellulose) Wistar-Hannover Rats nih.gov
Oral Bioavailability 7.7 ± 2.1% (with HBenBCD complex) Wistar-Hannover Rats nih.gov
Half-life (t½) after IV 3.7 ± 0.68 h (4-week old) F344 Rats tsu.edu
Half-life (t½) after IV 5.9 ± 1.16 h (11-week old) F344 Rats tsu.edu
Tmax (Oral) 4.0 ± 0.5 h (with microcrystalline cellulose) Wistar-Hannover Rats nih.gov
Tmax (Oral) 2.5 ± 0.5 h (with HBenBCD complex) Wistar-Hannover Rats nih.gov

This table presents data for the parent compound, raloxifene, to provide context due to the absence of specific data for this compound.

Distribution Studies

Following administration, a drug's distribution to various tissues is a critical factor influencing its efficacy and potential toxicity. This process is governed by several factors including blood flow to the tissue, the drug's ability to bind to plasma proteins and tissues, and the permeability of cell membranes. msdmanuals.com The apparent volume of distribution (Vd) is a key pharmacokinetic parameter that, while not a true physiological volume, provides an indication of the extent of a drug's distribution throughout the body. certara.com A large volume of distribution suggests that the drug is extensively distributed into tissues, whereas a small volume of distribution indicates that the drug is primarily confined to the circulatory system. msdmanuals.comcertara.com

Tissue distribution studies are crucial for understanding where a compound exerts its effects. These studies typically involve administering the compound to animal models and subsequently measuring its concentration in various organs and tissues. dovepress.com The tissue-to-plasma concentration ratio (Kp) is often calculated to quantify the extent of tissue penetration. dovepress.com

Metabolic Fate and Biotransformation

The metabolic fate of a drug, or its biotransformation, is the process by which the body chemically modifies the compound, primarily to increase its water solubility and facilitate its excretion. nih.govfrontiersin.org This process is categorized into Phase I reactions (introducing or exposing functional groups) and Phase II reactions (conjugation with endogenous molecules). sigmaaldrich.comopenaccessjournals.com The liver is the principal organ of drug metabolism. nih.govfrontiersin.org

Involvement of Metabolic Enzymes

The primary family of enzymes responsible for Phase I metabolism of many drugs are the cytochrome P450 (CYP) enzymes, a superfamily of heme-containing monooxygenases. sigmaaldrich.comwikipedia.orgnih.gov These enzymes are abundant in the liver and are categorized into families and subfamilies, with the CYP1, CYP2, and CYP3 families being the most important for drug metabolism in humans. mdpi.comdynamed.com Flavin-containing monooxygenases (FMOs) are another class of enzymes that can contribute to oxidative metabolism. nih.gov Phase II reactions are catalyzed by enzymes such as UDP-glucuronosyltransferases (UGTs), which are responsible for glucuronidation. frontiersin.orgnih.gov

While the specific CYP isozymes involved in this compound metabolism have not been explicitly identified in the reviewed literature, the metabolism of structurally similar compounds often involves major CYP enzymes like CYP3A4. medsafe.govt.nz For example, studies on the novel psychoactive substance U-47700, which also undergoes N-demethylation and hydroxylation, identified CYP3A4, CYP2B6, and FMO3 as key enzymes. nih.gov

In Vitro Metabolism Studies

In vitro metabolism studies are essential tools in preclinical drug development for predicting a compound's metabolic stability and identifying its metabolic pathways. admescope.com These studies commonly utilize subcellular fractions like liver microsomes or intact cells such as hepatocytes. admescope.comnuvisan.comresearchgate.net

Liver Microsomes: These are vesicles of the endoplasmic reticulum and contain a high concentration of Phase I enzymes, particularly CYPs. researchgate.netdls.com They are a cost-effective and high-throughput model for assessing oxidative metabolism. researchgate.netdls.com

Hepatocytes: As intact liver cells, hepatocytes contain the full complement of both Phase I and Phase II metabolic enzymes and transporters, offering a more physiologically relevant model that can predict a broader range of metabolic reactions, including conjugation. admescope.comdls.compharmaron.com

Studies using these systems allow for the determination of key parameters like intrinsic clearance (CLint), which reflects the inherent metabolic capacity of the liver for a given compound. nuvisan.com While specific in vitro metabolism data for this compound is not available, the parent compound, raloxifene, has been studied. Its glucuronide conjugates show significantly lower affinity for the estrogen receptor and are less potent in inhibiting cancer cell proliferation in in vitro assays compared to raloxifene itself. researchgate.net

Species Comparison in Metabolism

Significant differences can exist in drug metabolism between preclinical animal species (like rats and pigs) and humans. researchgate.net These differences can be in the types and amounts of metabolic enzymes expressed, leading to variations in metabolic pathways and clearance rates. researchgate.netresearchgate.net Therefore, comparing metabolism across species is crucial for extrapolating preclinical data to humans. researchgate.net

In vitro models using liver microsomes and hepatocytes from different species are commonly employed for these comparisons. nuvisan.comnih.gov For instance, a study comparing the metabolism of benzanthrone (B145504) found that the affinity for metabolizing enzymes (Km) was two-fold higher in rat liver microsomes compared to human ones, and the predicted hepatic clearance was significantly different between the two species. nih.gov Pigs are also considered a potentially suitable animal model for metabolism studies due to similarities in metabolic patterns with humans for certain compounds. nih.gov Although direct species comparison data for this compound is absent, the significant interspecies differences observed for other compounds highlight the importance of such studies for accurate prediction of human pharmacokinetics. researchgate.net

Excretion Pathways

Excretion is the final step in the removal of a drug and its metabolites from the body. nih.gov The primary routes of excretion are through the kidneys into urine and through the liver into bile, which is then eliminated in the feces. nih.govmsdmanuals.com The chemical properties of a compound, particularly its water solubility, largely determine its primary excretion pathway. nih.gov Polar, water-soluble compounds are readily filtered by the kidneys and excreted in the urine. msdmanuals.comyoutube.com More lipophilic compounds often undergo metabolism in the liver to become more polar before being excreted, either in the urine or bile. nih.gov Biliary excretion is a significant pathway for larger molecules (typically >300 g/mol ) and their conjugates. msdmanuals.com

Specific information regarding the excretion pathways of this compound is not available in the provided search results. However, for many xenobiotics, metabolites are conjugated to glucuronides and sulfates and then excreted via bile or urine. cdc.gov Some compounds can be secreted into bile, reabsorbed from the intestine, and returned to the circulation, a process known as enterohepatic recirculation, which can prolong the drug's presence in the body. msdmanuals.comportico.org

Plasma Protein Binding

The extent to which a drug binds to plasma proteins is a critical pharmacokinetic parameter, as generally only the unbound fraction of a drug is available to exert its pharmacological effect. nih.govwuxiapptec.com In preclinical drug development, plasma protein binding is assessed across various animal species to understand inter-species differences and to aid in the extrapolation of data to humans. bioivt.commdpi.com Standard in vitro methods, such as equilibrium dialysis or ultrafiltration, are employed to determine the fraction of the drug bound to plasma proteins like albumin and α-1-acid glycoprotein. nih.govresearchgate.netnih.gov

Table 1: General Parameters in Preclinical Plasma Protein Binding Studies

Parameter MeasuredMethodPurposeAnimal Species Commonly Used
Fraction Unbound (fu)Equilibrium Dialysis, UltrafiltrationTo determine the percentage of drug not bound to plasma proteins and available for distribution and action. nih.govRat, Mouse, Dog, Monkey bioivt.com
Major Binding ProteinsIn vitro binding assays with isolated proteinsTo identify the primary plasma proteins (e.g., albumin, α-1-acid glycoprotein) the drug binds to. nih.govHuman, Rat, Mouse nih.gov
Species ComparisonParallel assays using plasma from different speciesTo understand inter-species variability for pharmacokinetic modeling. mdpi.comRat, Dog, Human mdpi.com

This table represents typical parameters and is not specific to this compound due to a lack of publicly available data.

Transporter Interactions (e.g., MDR1, BCRP, CNT3, ENT1, ENT2)

Drug transporters are membrane proteins that facilitate the movement of substances, including drugs, across biological membranes. Interactions with these transporters can significantly affect a drug's absorption, distribution, and excretion. iqpc.comsigmaaldrich.com Preclinical evaluation of a compound's potential to be a substrate or inhibitor of key transporters like P-glycoprotein (P-gp, also known as MDR1) and Breast Cancer Resistance Protein (BCRP) is a regulatory expectation and crucial for predicting drug-drug interactions. iqpc.comfrontiersin.orgsps.nhs.uk

In vitro models, such as Caco-2 cells or Madin-Darby canine kidney (MDCK) cells transfected to overexpress specific transporters (e.g., MDCK-MDR1, MDCK-BCRP), are commonly used to investigate these interactions. iqpc.comsigmaaldrich.com These assays can determine if a compound is actively transported out of cells, which can limit its oral bioavailability or penetration into protected tissues like the brain. sps.nhs.ukmedsafe.govt.nz

While specific studies detailing this compound's interaction with the full panel of transporters (MDR1, BCRP, CNT3, ENT1, ENT2) are not widely published, its structural similarity to other SERMs suggests that interactions with efflux transporters like MDR1 and BCRP are plausible and would be investigated during its development. nih.govnih.gov Such transporters are key in mediating multidrug resistance and affecting the disposition of many therapeutic agents. nih.govnih.gov

Table 2: Common In Vitro Models for Transporter Interaction Studies

TransporterCell ModelAssay TypeInformation Gained
MDR1 (P-gp) Caco-2, MDCKII-MDR1Bidirectional Transport AssayIdentifies if the compound is a substrate or inhibitor of P-gp efflux. nih.gov
BCRP MDCKII-BCRP, Caco-2Bidirectional Transport AssayDetermines if the compound is a substrate or inhibitor of BCRP efflux.
ENT1/ENT2 Transporter-overexpressing cell linesUptake/Accumulation AssayAssesses interaction with equilibrative nucleoside transporters.
CNT3 Transporter-overexpressing cell linesUptake/Accumulation AssayAssesses interaction with concentrative nucleoside transporters.

This table outlines standard experimental systems. Specific data for this compound is not publicly available.

Drug-Drug Interaction (DDI) Potential in Animal Models

Animal models are essential for assessing the potential for drug-drug interactions (DDIs) in a complex biological system before human trials. nih.gov These studies investigate how a new drug might affect the pharmacokinetics of co-administered drugs, and vice-versa. immunologyresearchjournal.com DDIs are often mediated by the inhibition or induction of metabolic enzymes (like cytochrome P450s) or drug transporters (like P-gp/MDR1). sps.nhs.uknih.govmdpi.com

In vivo DDI studies in animals, often rats or dogs, involve administering the investigational drug along with a known substrate of a specific enzyme or transporter. nih.govnih.gov For instance, to test for P-gp inhibition, a compound might be co-administered with digoxin, a known P-gp substrate, to see if digoxin's plasma levels increase. medsafe.govt.nz Conversely, co-administration with a known inducer like rifampicin (B610482) could assess if the new drug's metabolism is accelerated. sps.nhs.uk While specific in vivo DDI studies for this compound are proprietary, this type of evaluation is a standard and critical part of preclinical development to ensure safety in future clinical use. medwinpublishers.comnih.gov

In Vivo Preclinical Studies in Animal Models

Efficacy in Disease-Relevant Animal Models

The selection of an appropriate animal model is critical for evaluating the potential therapeutic efficacy of a drug. nih.govnih.gov The model should mimic the human disease's pathophysiology as closely as possible. nih.govplos.org For a compound like this compound, which is related to a SERM, relevant animal models could include those for osteoporosis (e.g., ovariectomized rats) or hormone-receptor-positive breast cancer (e.g., xenograft mouse models). biocytogen.com

In these models, researchers assess whether the drug can produce a desired biological effect, such as improving bone mineral density or inhibiting tumor growth. nih.govbiocytogen.com The data from these efficacy studies are fundamental for making decisions about advancing a compound to clinical trials. medwinpublishers.comnih.gov

Mechanistic Investigations in Animal Systems (e.g., cellular and molecular mechanisms)

Beyond simply observing efficacy, in vivo studies are used to understand how a drug works at a cellular and molecular level. oncodesign-services.com Following treatment in an animal model, tissues can be collected and analyzed for changes in gene expression, protein levels, and signaling pathways. nih.gov For a SERM-like compound, this could involve measuring the expression of estrogen-responsive genes in target tissues like the uterus, bone, or tumor tissue to confirm its tissue-selective agonist or antagonist activity. biocytogen.com These mechanistic studies provide crucial evidence for the drug's intended mode of action and build confidence in the therapeutic hypothesis. walshmedicalmedia.com

Receptor Occupancy Studies in Animal Tissues

Receptor occupancy studies are designed to measure the degree to which a drug binds to its intended target in various tissues at different dose levels. giffordbioscience.comresearchgate.net This is often accomplished using techniques like positron emission tomography (PET) with a radiolabeled tracer or ex vivo autoradiography. giffordbioscience.comnih.govnih.gov

In a typical ex vivo study, animals are administered the unlabeled drug, and after a certain period, tissues of interest are collected. giffordbioscience.com The tissue sections are then incubated with a radioligand that binds to the same receptor. The amount of radioligand that can bind is inversely proportional to the amount of drug already occupying the receptor. giffordbioscience.comgiffordbioscience.com This allows researchers to construct a dose-occupancy curve and correlate it with the drug's concentration in plasma and its observed pharmacological effect. giffordbioscience.comnih.gov Such studies are vital for understanding the relationship between dose, exposure, and target engagement, which helps in selecting appropriate doses for clinical trials. nih.gov

Comparison of this compound Effects with Parent Raloxifene in Animal Models

The research has focused on key tissues that are targets for SERM activity: the uterus, bone, and the cardiovascular system (as indicated by serum lipid profiles). The goal is to determine if the metabolites retain the desired tissue-selective activity of Raloxifene, which is characterized by estrogen-like (agonist) effects on bone and lipids, and estrogen-blocking (antagonist) effects on uterine and breast tissue. nih.gov

In studies using OVX rats, a key measure of estrogenic activity is the stimulation of uterine weight gain. For a SERM intended for postmenopausal women, a lack of uterine stimulation is a critical safety and efficacy feature. Investigations have shown that, similar to the parent compound Raloxifene, this compound does not produce estrogen-like stimulation of the uterus. hres.ca Both compounds act as potent antagonists to the effects of estrogen on the uterus, a finding consistent with the desired profile of a SERM. hres.ca

The following table provides a summary of the comparative preclinical findings for this compound and its parent compound, Raloxifene, in animal models.

Table 1: Comparative Effects of this compound vs. Raloxifene in Animal Models

Parameter Animal Model Raloxifene Effect This compound (and other major metabolites) Effect Comparative Finding
Uterine Stimulation Ovariectomized RatPotent antagonist; no estrogen-like stimulation of uterine weight. hres.caExhibits anti-estrogenic effects, does not stimulate uterine growth.Both parent and metabolite demonstrate the desired antagonist effect on the uterus. hres.ca
Bone Resorption Ovariectomized Rat / In vitro osteoclastsPreserves bone mass; inhibits bone resorption. nih.govccjm.orgLess effective than Raloxifene in direct application on bone cells (in vitro). nih.govMetabolites show less direct activity, but in vivo conversion to Raloxifene contributes to the overall skeletal effect. nih.gov
Serum Cholesterol Ovariectomized RatReduces total serum cholesterol. ccjm.orgContributes to the overall cholesterol-lowering effect.Both parent and metabolites contribute to the beneficial estrogenic effect on lipid profiles.

Computational Chemistry and Theoretical Modeling of Dihydroraloxifene

Molecular Docking and Ligand-Receptor Interactions

Molecular docking is a widely used computational technique aimed at predicting the preferred orientation (binding mode) of a ligand when bound to a receptor (e.g., a protein) and estimating the strength of the resulting complex (binding affinity). mdpi.commdpi.com This method involves searching for favorable binding poses within a defined active site of the receptor and scoring these poses based on various interaction energies. mdpi.comnih.gov

Prediction of Binding Modes and Affinities

The primary goal of molecular docking is to predict how a small molecule like Dihydroraloxifene would fit into the binding pocket of a target protein. mdpi.comnih.gov This involves sampling various conformations of the ligand and orientations relative to the receptor. Scoring functions are then employed to evaluate the potential binding affinity for each pose, typically expressed as a docking score or estimated binding energy. mdpi.comnih.gov A lower (more negative) docking score generally indicates a more favorable binding interaction and potentially higher affinity. nih.gov

Computational methods for predicting binding affinity include force-field based scoring functions used in docking, as well as more sophisticated techniques like alchemical free energy calculations, which aim to provide a more accurate estimation of the binding free energy. nih.gov These methods can help prioritize compounds based on their predicted binding strength to a specific target. nih.gov

Analysis of Hydrogen Bonding and Hydrophobic Interactions

A key aspect of understanding ligand-receptor interactions through molecular docking is the detailed analysis of the non-covalent forces that stabilize the complex. mdpi.comubc.ca These interactions include hydrogen bonds, hydrophobic interactions, electrostatic interactions, and van der Waals forces. washington.edu

Hydrogen bonds are crucial for the specificity and stability of ligand-protein complexes, forming between a hydrogen bond donor (e.g., -OH or -NH groups) on one molecule and a hydrogen bond acceptor (e.g., oxygen or nitrogen atoms) on the other. washington.edumdpi.comcam.ac.uk Molecular docking studies can identify potential hydrogen bonds formed between this compound and amino acid residues within the receptor's binding site, including their distances and angles. washington.edumdpi.com

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems by simulating the motion of atoms and molecules over time based on physical laws. idrblab.net Unlike static docking poses, MD simulations capture the flexibility of both the ligand and the receptor and the influence of the surrounding environment (e.g., solvent and ions). This technique allows for the investigation of conformational changes, the stability of ligand-receptor complexes, and the exploration of the energy landscape.

Conformational Flexibility of this compound

Small molecules like this compound are not rigid structures; they can adopt various conformations due to rotation around single bonds. Molecular dynamics simulations can explore the conformational space accessible to this compound in different environments (e.g., in solution or bound to a receptor). Understanding the conformational flexibility of the ligand is important because it can influence its ability to bind to a target and the specific binding mode adopted.

Dynamic Behavior of Ligand-Receptor Complexes

Once a potential binding mode is identified through docking, MD simulations can be used to assess the stability of the predicted ligand-receptor complex over time. washington.edu These simulations can reveal whether the ligand remains stably bound in the predicted pose, identify potential unbinding pathways, and quantify the fluctuations of the ligand within the binding site. washington.edu Analysis of MD trajectories can provide insights into the dynamics of the interactions, including the persistence of specific hydrogen bonds or hydrophobic contacts observed in docking. washington.edunih.gov Parameters such as Root Mean Square Deviation (RMSD) of the ligand and receptor backbone are often analyzed to monitor the stability of the complex during the simulation. nih.gov

Quantum Mechanical Calculations

Quantum mechanical (QM) calculations, based on the principles of quantum mechanics, provide a more accurate description of the electronic structure and properties of molecules compared to classical force fields used in docking and MD simulations. These methods are computationally more expensive but can offer valuable insights into properties that are critical for molecular interactions and reactivity.

QM calculations can be used to determine accurate atomic charges and electron distributions within this compound, which are essential inputs for more accurate force field parameters used in MD simulations. They can also be employed to study the energetics of different conformations, reaction pathways (although less relevant for typical ligand-receptor binding studies which focus on non-covalent interactions), and the nature of specific interactions like hydrogen bonds at a higher level of theory. cam.ac.uk While full QM calculations on large ligand-receptor complexes are often prohibitive, hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods can be used, where the region of interest (e.g., the ligand and key residues in the binding site) is treated with QM, and the rest of the system with a less computationally demanding molecular mechanics approach. This allows for a more accurate description of interactions within the active site.

Electronic Structure Properties

Electronic structure calculations are fundamental in computational chemistry, providing insights into the distribution of electrons within a molecule. These calculations can help predict various molecular properties, including reactivity, spectroscopic behavior, and interactions with other molecules. Methods such as Hartree-Fock theory and Density Functional Theory (DFT) are commonly employed for determining the electronic structure of molecules epa.govnih.govnih.gov. DFT, in particular, has become popular due to its balance of accuracy and computational efficiency for systems with many electrons epa.govnih.gov.

Applying these methods to this compound would involve calculating its molecular orbitals, electron density distribution, and electrostatic potential. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are particularly important as they are involved in chemical reactions and interactions epa.gov. Analyzing the electronic structure of this compound could help predict its reactive sites and how it might interact with residues in a protein binding pocket.

Energetic Considerations of Interactions

Understanding the energetic considerations of interactions between a small molecule like this compound and its biological target (e.g., a protein receptor) is critical in drug discovery. Computational methods can quantify the strength and nature of these interactions, such as hydrogen bonding, van der Waals forces, and electrostatic interactions. Molecular docking simulations, for instance, predict the preferred binding orientation (pose) of a ligand within a target's binding site and estimate the binding affinity based on scoring functions that consider interaction energies.

For this compound, theoretical modeling can be used to explore its binding to relevant biological targets, such as estrogen receptors, given its structural relationship to raloxifene (B1678788). By simulating the interaction of this compound with the binding pocket, computational chemists can assess the key interactions contributing to binding stability and estimate the binding energy. Molecular dynamics simulations can further provide a more dynamic view of these interactions over time.

Predictive ADME Modeling (In Silico)

Predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a drug candidate early in the discovery process is crucial for reducing the high failure rates in clinical trials idrblab.net. In silico ADME prediction tools utilize computational methods to estimate these pharmacokinetic properties based on the molecule's structure.

For this compound, in silico ADME modeling can predict properties such as its gastrointestinal absorption, blood-brain barrier penetration, plasma protein binding, and potential metabolic pathways. These predictions help assess the compound's likely behavior in the body and identify potential liabilities before experimental testing.

Computational Tools for ADME Property Prediction

A variety of computational tools and web servers are available for predicting ADME properties. These tools often employ methods such as Quantitative Structure-Activity Relationships (QSAR) and machine learning models, which correlate structural descriptors of molecules with known ADME data idrblab.net.

Examples of such tools mentioned in the search results include PreADMET and SwissADME, which can predict properties like Caco-2 cell permeability, human intestinal absorption, and plasma protein binding nih.gov. Other software like Molinspiration can calculate molecular properties and drug-likeness scores based on rules like Lipinski's Rule of Five. Applying these tools to this compound would involve inputting its molecular structure to obtain predictions on these key pharmacokinetic parameters.

Design of Novel Analogues using Computational Approaches

Computational approaches are integral to the design of novel analogues of lead compounds like this compound, aiming to improve potency, selectivity, and ADME properties. Two primary strategies in computer-aided drug design are Structure-Based Drug Design (SBDD) and Ligand-Based Drug Design (LBDD).

Structure-Based Drug Design (SBDD) Principles

SBDD relies on the three-dimensional structure of the biological target to design ligands that will bind with high affinity and selectivity. If the structure of the target protein that this compound interacts with is known (e.g., from X-ray crystallography or cryo-EM), computational methods can be used to visualize the binding site and design modifications to this compound that would enhance interactions or avoid unfavorable clashes.

Techniques used in SBDD include molecular docking to predict binding poses and affinities, and de novo design, which constructs new molecules piece by piece within the binding site. By analyzing the interactions between this compound and its target at the atomic level, SBDD can guide the rational design of analogues with improved binding characteristics.

Ligand-Based Drug Design (LBDD) Principles

LBDD is employed when the three-dimensional structure of the biological target is not available. This approach utilizes the knowledge of existing ligands that bind to the target to infer the structural and physicochemical features required for activity.

For this compound, if the target structure is unknown but other active ligands are identified, LBDD methods can be applied. These methods include QSAR, which builds mathematical models correlating structural descriptors of ligands with their biological activity, and pharmacophore modeling, which identifies the essential 3D arrangement of chemical features necessary for binding. By analyzing the structural similarities and activity data of this compound and related compounds, LBDD can help design novel analogues predicted to possess similar or improved activity.

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compoundNot found
Dihydroetorphine107765
Hexahydropyridine, 1-methyl-4-[4,5-dihydroxyphenyl]-610035
trans-2,3-Dihydroxy-2,3-dihydrofluoranthene54934

Interactive Data Table (Example - Illustrative ADME Predictions)

While specific ADME data for this compound was not found, the following table illustrates the type of data that would be generated by in silico ADME prediction tools for a hypothetical compound, based on the properties discussed in the search results.

PropertyPredicted Value (Hypothetical)Tool/Method (Illustrative)
Gastrointestinal AbsorptionHighSwissADME
Blood-Brain Barrier PermeationLowPreADMET
Plasma Protein BindingModerateQikProp
LogP (Octanol-Water Partition)2.5Molinspiration
TPSA (Topological Polar Surface Area)70 ŲCactvs (via PubChem)

Scaffold Hopping and Bioisosteric Replacements

Scaffold hopping and bioisosteric replacement are fundamental strategies in medicinal chemistry aimed at discovering novel compounds with improved properties while retaining or modifying desired biological activity ebiohippo.comnewdrugapprovals.orgnih.govcenmed.com. These techniques are particularly relevant in the context of optimizing lead compounds like Raloxifene and its analogs, including this compound, which possess a benzothiophene (B83047) core structure wikipedia.orguni.lu.

Bioisosteric replacement focuses on substituting specific atoms or functional groups within a molecule with others that possess similar physical and chemical properties, aiming to elicit similar biological responses newdrugapprovals.orgnih.gov. These replacements can be classical (e.g., replacing a hydroxyl group with a thiol or an amine with a methylene (B1212753) group) or non-classical (involving more significant structural changes) newdrugapprovals.orgnih.gov. The objective is often to improve properties such as metabolic stability, lipophilicity, solubility, potency, selectivity, or to reduce toxicity newdrugapprovals.orgnih.gov.

In the realm of SERM research, computational studies employing scaffold hopping and bioisosteric replacements have been instrumental in exploring the chemical space around the Raloxifene scaffold to identify novel modulators with tailored activity profiles wikipedia.orgwikidata.orgwikipedia.orgwikipedia.org. For instance, investigations have explored bioisosteric replacements of functional groups on the Raloxifene core, such as the benzoyl group, with aliphatic structures to modulate affinity for specific targets like the human estrogen receptor alpha (hER-α) and improve other properties wikipedia.orgwikidata.org. These modifications, guided by computational analysis, can lead to compounds with differential activity against various targets, including non-ER proteins wikipedia.orgwikidata.orgmims.com. Another reported strategy involved incorporating a 2,2′-bipyridine moiety into the Raloxifene structure as a bioisosteric modification, aiming to enhance cytotoxic potential through mechanisms independent of the estrogen receptor wikipedia.org.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.